Atractyloside potassium salt

Description

Historical Context and Early Discoveries of Atractyloside (B1665827) and Related Compounds

The history of atractyloside is intertwined with its toxicity, with records of its use as a poison dating back to at least 100 AD. wikipedia.orgwikiwand.com However, it was not until 1868 that the compound was first isolated and characterized by LeFranc from the plant Atractylis gummifera. wikipedia.orgwikiwand.com The plant, a thistle native to the Mediterranean region, was known in ancient Egypt and was later recognized for its toxic properties. researchgate.net

Renewed scientific interest in atractyloside surged following high-profile incidents of accidental poisonings in the mid-20th century. wikipedia.orgwikiwand.com These events spurred further research into the compound's mechanism of action and its toxic effects. Early studies focused on understanding its impact on cellular metabolism, which ultimately led to the discovery of its specific target within the mitochondria. wikipedia.orgresearchgate.net

The discovery of related compounds, such as carboxyatractyloside (B560681), further illuminated the structure-activity relationship of this class of molecules. researchgate.netnih.gov Carboxyatractyloside, a more potent analogue, was also isolated from Atractylis gummifera. researchgate.net The elucidation of the structures of these compounds was a significant milestone, achieved through techniques like NMR and X-ray diffractometry. acs.org

Significance in Mitochondrial Bioenergetics Research

Atractyloside potassium salt has played a crucial role in advancing our understanding of mitochondrial bioenergetics. Its primary significance lies in its potent and specific inhibition of the adenine (B156593) nucleotide translocator (ANT). medchemexpress.comoroboros.atmedchemexpress.comwikipedia.orgtaylorandfrancis.com The ANT is an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. wikipedia.orgdroracle.ai This transport is a critical step in cellular energy metabolism.

By binding to the ANT, atractyloside effectively blocks this exchange, leading to a halt in oxidative phosphorylation and a subsequent depletion of cellular energy. wikipedia.orgdroracle.ai This inhibitory action has made atractyloside an indispensable tool for studying the mechanics of the ANT and the process of oxidative phosphorylation. oroboros.attaylorandfrancis.comnih.gov Researchers have used atractyloside to investigate the conformational states of the ANT, demonstrating that it binds to the translocator when its nucleotide-binding site is facing the cytosol (the 'c-state'). wikipedia.orgmdpi.com

The specific and competitive nature of this inhibition allows for precise manipulation of mitochondrial function in experimental settings. wikipedia.org This has enabled detailed studies on mitochondrial respiration, the generation of the mitochondrial membrane potential, and the regulation of cellular metabolism. nih.govnih.gov For instance, the use of atractyloside helped to confirm that the continuous influx of ADP is essential for sustained oxygen consumption and ATP synthesis by mitochondria. droracle.ai

Furthermore, atractyloside has been instrumental in research on the mitochondrial permeability transition pore (PTP), a key player in programmed cell death (apoptosis). mdpi.comnih.gov Studies have shown that atractyloside can induce the opening of the PTP, contributing to the understanding of the molecular mechanisms of apoptosis. nih.govresearchgate.net

Overview of Atractyloside as a Diterpenoid Glycoside

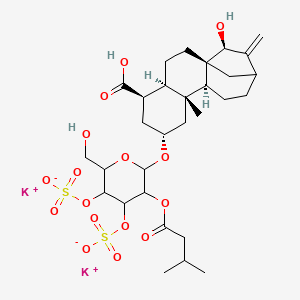

Atractyloside is classified as a diterpenoid glycoside. wikipedia.orgtaylorandfrancis.comnih.gov Its molecular structure consists of two main parts: a hydrophobic diterpene core known as atractyligenin (B1250879), and a hydrophilic sugar moiety. wikipedia.org

The atractyligenin portion is an ent-kaurane diterpenoid. acs.org The sugar component is a modified glucose molecule, which is linked to the atractyligenin via a β1-glycosidic bond. wikipedia.org This glucose unit is further esterified with isovaleric acid and two sulfate (B86663) groups. wikipedia.org Under physiological conditions, the two sulfate groups and a carboxyl group on the atractyligenin are deprotonated, giving the atractyloside molecule a net negative charge. wikipedia.org

The structural similarity of atractyloside to ADP is believed to be the basis for its inhibitory action on the ANT. wikipedia.org The negatively charged sulfate groups mimic the phosphate (B84403) groups of ADP, the glucose moiety corresponds to the ribose, and the hydrophobic atractyligenin residue corresponds to the adenine base. wikipedia.org

The potassium salt of atractyloside is a commonly used form in research due to its stability and solubility. cymitquimica.com The complete chemical structure of atractyloside has been elucidated through various analytical techniques, providing a solid foundation for understanding its biological activity. acs.org

Properties

Molecular Formula |

C30H44K2O16S2 |

|---|---|

Molecular Weight |

803 g/mol |

IUPAC Name |

dipotassium;[2-[[(1R,4R,5R,7R,9R,10S,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17-,18-,19-,20?,21+,23?,24?,25?,26+,28?,29-,30-;;/m1../s1 |

InChI Key |

IUCNQFHEWLYECJ-UAPRPQGYSA-L |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Isomeric SMILES |

CC(C)CC(=O)OC1C(C(C(OC1O[C@@H]2C[C@H]([C@H]3CC[C@@]45CC(CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

Pictograms |

Acute Toxic |

Synonyms |

Acid, Atractylic Atractylate Atractylic Acid Atractyloside |

Origin of Product |

United States |

Sources and Natural Occurrence of Atractyloside

Plant Genera and Species Containing Atractyloside (B1665827) and its Analogs

Atractyloside and its structurally similar analogs, such as carboxyatractyloside (B560681), have been identified in several genera within the Asteraceae family. wikipedia.orgjournals.co.za

Atractylis Species (e.g., Atractylis gummifera)

The thistle Atractylis gummifera, also known as stemless atractylis or pine thistle, is a well-documented source of atractyloside and carboxyatractyloside. wikipedia.orgoup.comtaylorfrancis.com This plant is native to the Mediterranean region. oup.commdpi.com Research has shown that the concentration of atractyloside in Atractylis gummifera can vary significantly depending on the geographical location. For instance, a study comparing plants from Sardinia and Sicily in Italy found a considerably higher concentration in the Sicilian plants. wikiwand.com

Xanthium Species (e.g., Xanthium strumarium, Xanthium sibiricum)

Xanthium strumarium, commonly known as cocklebur, is another species known to contain atractyloside and, more notably, its more toxic analog, carboxyatractyloside. wikipedia.orgwikipedia.orgnih.gov Consumption of this plant has been linked to toxicity. wikipedia.org Studies have detected atractyloside in the seeds of Xanthium strumarium, with concentrations observed to change with the seasons. researcherslinks.comvetdergikafkas.org For example, research has indicated that the atractyloside levels in the seeds are higher in the autumn months. vetdergikafkas.org Another species, Xanthium sibiricum, has also been identified as a source of atractyloside potassium salt. selleckchem.com

Callilepis Species (e.g., Callilepis laureola)

Callilepis laureola, a plant native to South Africa, is another significant source of atractyloside. wikipedia.orgoup.com Research has confirmed the presence of atractyloside and its analogs, including carboxyatractyloside and 6'-isovaleryl esters of both compounds, in the root-stock of this plant. journals.co.za In fact, the initial isolation of atractyloside from Callilepis laureola was prompted by investigations into its toxicity. journals.co.zanih.gov Further studies have identified the vacuole as the primary storage site for atractyloside within the cells of the plant's tuber. nih.gov

Atractylodes Species (e.g., Atractylodes macrocephala, Atractylodes lancea)

Several species within the Atractylodes genus, which are utilized in traditional Chinese medicine, have been found to contain atractyloside. nih.govmdpi.com Atractylodes macrocephala, known as "Baizhu," and Atractylodes lancea, known as "Cangzhu," are two such examples. sciopen.commdpi.com Research has identified atractyloside A in Atractylodes macrocephala, Atractylodes lancea, and Atractylodes japonica. nih.govsmolecule.com Studies have also quantified the atractyloside content in Atractylodes lancea and Atractylodes macrocephala, revealing significant levels of the compound. nih.govresearchgate.net

Other Asteraceae Family Members

Beyond the aforementioned genera, atractyloside has been found in other members of the Asteraceae family. These include Iphiona aucheri, Iphiona alsoeri, Pascalia glauca, and Wedelia glauca. wikipedia.orgwikiwand.com The presence of atractyloside and its analogs across such a diverse range of species within this family highlights its significance in plant biochemistry.

Factors Influencing Atractyloside Content in Plants

The concentration of atractyloside in plants is not static and can be influenced by several factors.

Genetic and Species Variation: The specific species and even the genetic makeup of a plant play a crucial role in determining its potential to produce atractyloside. mdpi.comnih.gov

Geographical Origin and Climate: The environment in which a plant grows significantly impacts its chemical composition. For example, studies on Atractylis gummifera have shown that atractyloside content is higher in plants from Sicily compared to Sardinia and is also elevated during colder months. wikiwand.commdpi.com

Time of Harvest: The developmental stage of the plant at the time of harvest can affect the concentration of atractyloside. mdpi.comnih.gov For instance, research on Xanthium strumarium seeds indicated an increase in atractyloside levels from August to October. vetdergikafkas.org

Plant Part: The distribution of atractyloside can vary within the plant. In Xanthium strumarium, for example, atractyloside was detected in the seeds but not in other parts of the plant. vetdergikafkas.org

Post-Harvest Processing: The way a plant is processed after harvesting can alter its atractyloside content. Drying or aging of plants like Atractylis gummifera can lead to the decarboxylation of the more toxic carboxyatractyloside to the less toxic atractyloside. nih.goveirai.org Similarly, traditional preparation methods like decoction (boiling in water) have been shown to degrade atractyloside through decomposition, hydrolysis, and saponification, which can reduce the toxicity of herbal medicines. nih.govresearchgate.net

Table 1. Plant Species Containing Atractyloside and its Analogs

| Genus | Species | Common Name | Compound(s) Found |

|---|---|---|---|

| Atractylis | gummifera | Stemless Atractylis, Pine Thistle | Atractyloside, Carboxyatractyloside |

| Xanthium | strumarium | Cocklebur | Atractyloside, Carboxyatractyloside |

| sibiricum | This compound | ||

| Callilepis | laureola | Atractyloside, Carboxyatractyloside, 6'-isovaleryl esters | |

| Atractylodes | macrocephala | Baizhu | Atractyloside A, Atractyloside |

| lancea | Cangzhu | Atractyloside A, Atractyloside | |

| japonica | Atractyloside A | ||

| Iphiona | aucheri | Atractyloside | |

| alsoeri | Atractyloside | ||

| Pascalia | glauca | Atractyloside | |

| Wedelia | glauca | Atractyloside |

Table 2. Atractyloside Content in Selected Plant Species

| Plant Species | Plant Part | Atractyloside Content (μg/g) | Reference |

|---|---|---|---|

| Atractylodes lancea | Rhizome | 8980 ± 148 | researchgate.net |

| Atractylodes macrocephala | Rhizome | 9230 ± 175 | researchgate.net |

| Xanthium strumarium | Seeds | 2570 ± 153 | researchgate.net |

| Xanthium strumarium | Seeds (August) | 3043 | vetdergikafkas.org |

| Xanthium strumarium | Seeds (September) | 3502 | vetdergikafkas.org |

| Xanthium strumarium | Seeds (October) | 3800 | vetdergikafkas.org |

Geographical and Seasonal Variations

The quantity of atractyloside in plants can differ significantly based on the geographical location of their growth and the season in which they are harvested. wikipedia.orgnih.gov These variations are influenced by factors such as climate, soil composition, genetics, and the time of harvest. nih.govnih.gov

Research on Atractylis gummifera has shown a distinct geographical influence on atractyloside concentration. A study comparing dried samples from Sardinia and Sicily in Italy revealed that the atractyloside content in the Sicilian plants was nearly five times higher than in those from Sardinia. wikipedia.orgwikiwand.com

Seasonal changes also play a critical role in the concentration of atractyloside. wikipedia.org In the case of Atractylis gummifera, a higher content of the compound was observed during the colder months in both the Sardinian and Sicilian regions. wikipedia.orgwikiwand.com Similarly, studies on Xanthium strumarium have demonstrated a progressive increase in atractyloside levels in the seeds as the plant matures through the later months of the growing season. vetdergikafkas.org For instance, the concentration in seeds was found to increase from August to October. vetdergikafkas.org Mature roots, stems, and leaves of the common cocklebur, however, have been found to lack atractyloside. nih.gov The more toxic analogue, carboxyatractyloside, is typically found in fresh plants and is decarboxylated to the less toxic atractyloside as the plant material is dried or ages. mdpi.com

The following table details the measured atractyloside content in the seeds of Xanthium strumarium over three months.

Table 1: Seasonal Variation of Atractyloside in Xanthium strumarium Seeds

| Month | Mean Atractyloside Concentration (mg/g) |

|---|---|

| August | 3.043 |

| September | 3.502 |

| October | 3.800 |

Data sourced from a 2021 study on atractyloside levels in Xanthium strumarium. vetdergikafkas.org

Different species within the Asteraceae family exhibit a wide range of atractyloside concentrations.

Table 2: Atractyloside Content in Various Dried Plant Species

| Plant Species | Atractyloside Content (μg/g of dried weight) |

|---|---|

| Atractylodes lancea | 8980 ± 148 |

| Atractylodes macrocephala | 9230 ± 175 |

| Xanthii Fructus (Xanthium sibiricum) | 2570 ± 153 |

| Atractylis gummifera | 1200–15700 (0.12%–1.57%) |

Data compiled from a 2013 study on toxic atractyloside in herbal medicines. nih.gov

Influence of Plant Preparation Techniques (e.g., Decoction, Infusion)

Traditional preparation techniques for herbal medicines, such as decoction and infusion, can significantly alter the chemical profile and concentration of active compounds like atractyloside. wikipedia.orgwikiwand.com

Decoction, which involves heating or boiling plant material in water, has been shown to reduce the toxicity of herbs containing atractyloside. nih.govdntb.gov.ua This hydrothermal processing facilitates the degradation of the atractyloside molecule through processes like decomposition, hydrolysis, and saponification. nih.govdntb.gov.uaresearchgate.net Research indicates that heating atractyloside with water for an extended period disrupts its structure, thereby reducing its toxic potential. nih.govresearchgate.net One study demonstrated that hydrothermal processing at 98°C for two hours could remove approximately 40% of the atractyloside content. nih.gov This degradation mechanism is a key reason why reports of intoxication from traditionally brewed herbal medicines are relatively rare, despite the use of plants known to contain these toxins. nih.gov

Infusion is another common method where hot water is poured over plant material and allowed to steep. wikipedia.orgtandfonline.com While this process also serves to extract chemical compounds, the specific effects on atractyloside concentration and degradation are less detailed in the available research compared to decoction. wikipedia.orgwikiwand.comtandfonline.com The final concentration of the compound in an infusion can be manipulated by either diluting or concentrating the extract after the initial preparation. wikipedia.orgwikiwand.com

Structural Aspects and Biosynthetic Pathways of Atractyloside and Analogs

Molecular Architecture of Atractyloside (B1665827)

Atractyloside is a hydrophilic glycoside composed of a hydrophobic diterpene core linked to a modified and sulfated glucose unit. wikipedia.org The complete structure was elucidated through advanced techniques, including NMR and X-ray diffractometry, which established the configurations of all its stereogenic centers. acs.orgnih.govacs.org

The foundational framework of atractyloside is a tetracyclic diterpene belonging to the ent-kaurane class. acs.orgacs.orgthieme-connect.com This polycyclic ring system provides the rigid, hydrophobic character of the molecule. wikipedia.org The ent-kaurane skeleton is a common structural motif in a variety of natural products isolated from plant families like Asteraceae and Lamiaceae. thieme-connect.com

A modified D-(+)-glucose molecule is attached to the C2 hydroxyl group of the diterpene backbone via a β-glycosidic bond. wikipedia.orgacs.org The glucose moiety itself is further modified:

An isovaleric acid residue is esterified at the C2' position. wikipedia.org

Two sulfate (B86663) groups are attached as esters to the C3' and C4' positions. wikipedia.org

Under physiological conditions, the two sulfate groups and the carboxyl group on the diterpene backbone are deprotonated, giving the atractyloside molecule a triple negative charge. wikipedia.org While the structure was long studied, some ambiguity regarding the precise stereochemistry of the glycosidic bond existed until crystallographic studies provided definitive confirmation. uni-muenchen.de

When the glycoside portion is removed from atractyloside through hydrolysis, the remaining diterpene structure is known as atractyligenin (B1250879) . wikipedia.org This aglycone is the core diterpenoid that serves as the attachment point for the sugar. thieme-connect.commdpi.com Atractyligenin itself has been the subject of numerous chemical modification studies to explore the biological properties of its derivatives. mdpi.com

Glycosidic Linkages and Sulfation

Structural Analogs: Carboxyatractyloside (B560681) (CATR) and Epi-Atractyloside

Atractyloside is often found in nature alongside structurally similar analogs, most notably carboxyatractyloside (CATR).

Carboxyatractyloside (CATR): The primary difference between atractyloside (ATR) and CATR lies at the C4 position of the ent-kaurane skeleton. wikipedia.org CATR possesses an additional carboxyl group at this position, making it a dicarboxylic acid derivative, whereas ATR has a single carboxyl group. wikipedia.orgacs.orgwikipedia.org This seemingly minor change significantly impacts its biological potency, with CATR being approximately 10 times more potent as an inhibitor of the mitochondrial ADP/ATP translocase. wikipedia.org

Epi-Atractyloside (epi-ATR): This compound is a stereoisomer of atractyloside. The key structural difference is the stereochemistry of the carboxyl group at the C4 position of the diterpene framework. In atractyloside, this group is in an axial position, while in epi-atractyloside, it is in an equatorial position, a configuration that is similar to that of CATR. nih.govtandfonline.com

| Feature | Atractyloside (ATR) | Carboxyatractyloside (CATR) |

|---|---|---|

| Molecular Formula | C30H46O16S2 | C31H46O18S2 nih.gov |

| Molar Mass | 726.81 g·mol−1 | 770.81 g·mol−1 wikipedia.org |

| Key Structural Difference | Single carboxyl group at C4 of the diterpene backbone. wikipedia.org | Two carboxyl groups at C4 of the diterpene backbone. wikipedia.orgwikipedia.org |

| Stereochemistry at C4 | Axial carboxyl group. wikipedia.orgnih.gov | One axial and one equatorial carboxyl group. nih.gov |

Research into Biosynthetic Pathways of Atractyloside-Type Diterpenoids

The biosynthesis of ent-kaurane diterpenoids is a complex process involving multiple enzymatic steps. mdpi.com The foundational C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are produced in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com

From these precursors, a series of cyclization reactions form the characteristic tetracyclic ent-kaurane skeleton. Further research suggests that carboxyatractyloside (CATR) acts as the biosynthetic precursor to atractyloside (ATR). nih.govtandfonline.com The conversion likely involves a decarboxylation step. The subsequent glycosylation and sulfation steps attach and modify the sugar moiety to produce the final active compounds. Studies on various plants, including coffee species, have identified a range of atractyligenin glycosides with different modifications, indicating a diverse and branched biosynthetic network responsible for producing these compounds. mdpi.comacs.org

Molecular Mechanisms of Atractyloside Action

Interaction with Adenine (B156593) Nucleotide Translocase (ANT)

Atractyloside (B1665827) potassium salt exerts its effects by targeting the Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier protein. medchemexpress.commedkoo.comselleckchem.com This protein is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, a process central to cellular energy supply. caymanchem.comsigmaaldrich.comapexbt.com

Atractyloside is recognized as a powerful and highly specific inhibitor of the ANT. medchemexpress.commedchemexpress.commdpi.comabmole.com Its molecular structure allows it to bind with high affinity to the translocase. Research has determined the inhibitor constant (Ki) for atractyloside, quantifying its binding affinity. These values demonstrate a potent interaction, though they can vary depending on the specific mitochondrial source. researchgate.net

| Parameter | Tissue Source (Mitochondria) | Value |

| Ki of Atractyloside | Cancer-produced colon-rectal metastasis (C-PCM) | ~0.25 µM |

| Ki of Atractyloside | Anterolateral-located parts of the colon-rectal metastasis (A-PCM) | ~1 µM |

| Data sourced from research on different mitochondrial preparations. researchgate.net |

The mechanism of inhibition is competitive. mdpi.comresearchgate.net Atractyloside potassium salt directly competes with ADP for the binding site on the ANT. mdpi.com By occupying this site, it physically obstructs the binding and subsequent translocation of ADP from the cytoplasm into the mitochondrial matrix. medkoo.comapexbt.com This prevents the export of newly synthesized ATP from the matrix to the cytoplasm, effectively halting the exchange process catalyzed by the ANT. sigmaaldrich.comapexbt.com

The ANT facilitates nucleotide exchange by alternating between two principal conformational states: the cytoplasmic-facing "c-state" and the matrix-facing "m-state". mdpi.com The binding of a nucleotide substrate drives the transition between these states, allowing for transport across the membrane. Atractyloside and another specific inhibitor, bongkrekic acid, are crucial tools for studying these states because they lock the translocase in a specific conformation. mdpi.com this compound specifically binds to and stabilizes the ANT in the "c-state". mdpi.comresearchgate.net By locking the carrier protein in this outward-facing conformation, it prevents the conformational cycling required for ADP and ATP transport, thereby inhibiting the carrier's function. mdpi.com

Competitive Inhibition of ADP/ATP Exchange

Impact on Mitochondrial Energy Metabolism

By inhibiting the ANT, this compound causes immediate and severe consequences for mitochondrial energy production.

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of ATP. This process is tightly coupled; the transport of electrons through the respiratory chain is linked to the synthesis of ATP (phosphorylation). sigmaaldrich.com A continuous supply of ADP to the mitochondrial matrix is essential for ATP synthase to function and for oxidative phosphorylation to proceed. sigmaaldrich.com this compound breaks this cycle by blocking the entry of ADP into the mitochondria. caymanchem.com Without the substrate ADP, ATP synthase activity ceases, which in turn inhibits the flow of electrons down the electron transport chain, leading to a reduction in oxygen consumption and a complete disruption of oxidative phosphorylation. apexbt.com Morphological changes in mitochondria, such as becoming spherical with a translucent matrix, have been observed following treatment, indicating severe metabolic distress. apexbt.com

| Atractyloside Concentration | Duration of Treatment | Reduction in Relative ATP Content |

| 7.5 µM | 10 minutes | 48% |

| 10 µM | 10 minutes | 63% |

| 15 µM | 10 minutes | 66% |

| Data from studies on arteriolar smooth muscle cells. apexbt.com |

The inhibition also dramatically alters the ATP/ADP ratios in different cellular compartments. While the cytoplasmic ATP/ADP ratio plummets due to the lack of ATP export from the mitochondria, the intramitochondrial ATP/ADP ratio can paradoxically increase because the ATP that is present cannot be exported in exchange for ADP. apexbt.com This compartmental shift cripples cellular processes that depend on cytoplasmic ATP for energy.

Effects on Mitochondrial Respiratory Chain Complexes (e.g., Complex I, Complex IV)

Atractyloside (ATR) indirectly affects the mitochondrial respiratory chain (MRC) by disrupting the supply of adenosine diphosphate (ADP) to the mitochondrial matrix. The primary target of atractyloside is the ADP/ATP carrier, not the respiratory complexes themselves. vaia.comcaymanchem.com By inhibiting the translocation of ADP into the mitochondria, ATP synthesis via oxidative phosphorylation is halted. vaia.comdroracle.ai This disruption leads to a decrease in the activity of the electron transport chain as the electrochemical gradient becomes less effective. vaia.com

Research on free fatty acid (FFA)-treated HepG2 cells has shown that treatment with atractyloside can lead to a significant decrease in the activity of MRC complexes I and IV. nih.govresearchgate.netnih.gov This inhibition of mitochondrial activity is a key part of the cellular response to the energy stress induced by the compound. nih.gov

| Complex | Observed Effect | Reference |

|---|---|---|

| Complex I | Significantly decreased activity following ATR treatment. | nih.govresearchgate.netnih.gov |

| Complex IV | Significantly decreased activity following ATR treatment. | nih.govresearchgate.netnih.gov |

Modulation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical component of energy production, driving the synthesis of ATP. oup.com Atractyloside treatment leads to a significant decrease in the mitochondrial membrane potential. nih.govresearchgate.netspkx.net.cn This reduction is a direct consequence of inhibiting the ADP/ATP translocase, which disrupts the proton-motive force. vaia.comoup.com Studies using fluorochromes like JC-1 and MitoTracker Red have visually and quantitatively confirmed this effect, showing a loss of potential in response to atractyloside. nih.govoup.com The decline in membrane potential is a key indicator of mitochondrial dysfunction induced by the toxin. spkx.net.cnoup.com

Influence on Mitochondrial Permeability Transition Pore (mPTP)

Atractyloside is a well-documented inducer of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane. nih.govspkx.net.cnoup.com The mPTP is thought to involve several components, including the adenine nucleotide translocator (ANT). oup.comahajournals.orgpnas.org By binding to the ANT on the cytosolic side, atractyloside locks the translocator in its "c" conformation, which is believed to facilitate the opening of the mPTP. oup.com

The opening of the mPTP leads to an abrupt increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa in size. oup.compnas.org This event dissipates the mitochondrial membrane potential, causes mitochondrial swelling, and can lead to the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death pathways. oup.comspkx.net.cnresearchgate.net The ability of atractyloside to induce the mPTP is a central aspect of its toxic mechanism. oup.comoup.com While atractyloside is a known inducer, its effect can be context-dependent. For instance, in one study on coated-platelet synthesis, atractyloside did not increase the percentage of cells undergoing the full process but did enhance the surface exposure of phosphatidylserine, an indicator of apoptosis-related events. ahajournals.orgahajournals.org

Effects on Other Mitochondrial Transport Systems

While the primary role of the adenine nucleotide translocator is the exchange of ADP and ATP, research has revealed its capability to transport other nucleotides, including guanine (B1146940) nucleotides. physiology.org Studies in isolated heart mitochondria have characterized two distinct mechanisms for guanine nucleotide transport across the inner mitochondrial membrane. physiology.orgplos.org

One pathway is an atractyloside-sensitive carrier . This carrier is consistent with the well-characterized ATP/ADP translocase. physiology.org It is capable of transporting guanosine (B1672433) diphosphate (GDP) and guanosine triphosphate (GTP), but this transport is competitively inhibited by physiological concentrations of ATP. physiology.orgresearchgate.net This suggests that under normal cellular conditions where ATP is abundant, this carrier is unlikely to be a significant route for guanine nucleotide transport. physiology.org

The second mechanism is an atractyloside-insensitive carrier . This pathway transports GMP, GDP, and GTP at roughly equal, albeit slow, rates. physiology.org Given that the requirement for guanine nucleotide transport is relatively low in non-dividing tissues like the heart, this slow transport process may represent the primary physiological mechanism for maintaining the mitochondrial matrix pool of guanine nucleotides. physiology.org

| Characteristic | Atractyloside-Sensitive Carrier (ATP/ADP Translocase) | Atractyloside-Insensitive Carrier |

|---|---|---|

| Sensitivity to Atractyloside | Sensitive (Inhibited) | Insensitive |

| Substrate Preference | Prefers GDP over GTP; does not transport GMP or IMP. | Transports GMP, GDP, and GTP at similar rates; does not transport IMP, guanine, or guanosine. |

| Effect of ATP | Transport is completely inhibited by physiological ATP concentrations. | Transport is not inhibited by ATP. |

| Transport Rate (Vmax) | Relatively high (e.g., 946 ± 53 pmol·mg⁻¹·min⁻¹ for GDP without ATP). | Slow (e.g., 48.7 ± 1.4 pmol·mg⁻¹·min⁻¹ for GTP). |

| Physiological Role | Likely insignificant for guanine nucleotide transport in vivo due to ATP inhibition. | May be the primary physiological mechanism for matrix guanine nucleotide uptake. |

The transport of phosphate (B84403) (Pi) and adenine nucleotides is intricately linked. Besides the well-known phosphate-hydroxide exchanger and the atractyloside-sensitive ATP/ADP translocase, other pathways exist. pnas.org Research has identified a mersalyl-insensitive pathway that can exchange ATP, ADP, and phosphate. This system is, however, inhibited by atractyloside. pnas.org

Furthermore, studies using carboxyatractyloside (B560681) to block the main translocase have revealed an alternative, insensitive transport system in rat liver mitochondria. nih.gov This carrier allows for the unidirectional influx and efflux of adenine nucleotides. Evidence suggests this system can transport either adenine nucleotides (preferably as a complex with Mg2+) or phosphate. nih.gov A key feature of this pathway is that the net movement of adenine nucleotides can be coupled to the movement of phosphate in the opposite direction, providing a mechanism for adjusting the size of the adenine nucleotide pool within the mitochondrial matrix. nih.gov Increasing external phosphate concentrations can decrease adenine nucleotide influx, suggesting competition for the same carrier. nih.gov

Cellular and Subcellular Effects of Atractyloside in Vitro and Cellular Studies

Induction of Programmed Cell Death Pathways

Atractyloside (B1665827) is a known inducer of apoptosis, or programmed cell death. sigmaaldrich.com Its ability to trigger this process is fundamentally linked to its inhibitory effect on mitochondrial function, which disrupts cellular energy balance and initiates signaling cascades that culminate in cell death.

The pro-apoptotic effects of atractyloside have been observed across various cell types, often in a concentration-dependent manner. In cancer cell lines, atractyloside has demonstrated the ability to inhibit proliferation and viability. For instance, in human hepatoma HepG2 cells, concentrations of 10 and 20 μM were found to inhibit cell viability. medchemexpress.commedchemexpress.com Furthermore, in a model of gefitinib-resistant non-small-cell lung cancer cells, atractyloside inhibited proliferation at concentrations between 1 and 5 µM over a 48-hour period. medchemexpress.commedchemexpress.com Studies on colon cancer cells also showed that atractyloside could significantly inhibit cell migration, with a notable effect at a concentration of 50 μM. amegroups.cn

Table 1: Effects of Atractyloside Potassium Salt on Cell Viability and Proliferation

| Cell Line | Concentration | Duration | Observed Effect | Reference |

|---|---|---|---|---|

| HepG2 (Human Hepatoma) | 10 µM, 20 µM | Not Specified | Inhibition of cell viability | medchemexpress.commedchemexpress.com |

| Gefitinib-Resistant NSCLC | 1-5 µM | 48 hours | Inhibition of cell proliferation | medchemexpress.commedchemexpress.com |

| Colon Cancer Cells (RKO/HCT116) | 50 µM | Not Specified | Significant inhibition of cell migration | amegroups.cn |

A critical event in the intrinsic pathway of apoptosis is mitochondrial outer membrane permeabilization (MOMP), which leads to the release of apoptogenic factors into the cytoplasm. nih.gov Among these factors, cytochrome c plays a pivotal role. nih.gov Under normal conditions, cytochrome c is essential for the mitochondrial electron transport chain. nih.gov However, upon an apoptotic stimulus, its release into the cytoplasm triggers the formation of the apoptosome, a complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.gov The induction of apoptosis by atractyloside is linked to its ability to trigger the release of cytochrome c from the mitochondria, a consequence of its primary inhibitory action on the adenine (B156593) nucleotide translocator (ANT). nih.govresearchgate.net

Apoptosis Induction at Specific Concentrations

Regulation of Cellular Energy Homeostasis and Metabolic Pathways

By inhibiting ADP/ATP exchange across the inner mitochondrial membrane, atractyloside directly perturbs the cell's energy status, leading to an increased ADP/ATP ratio. nih.govnih.gov This shift in cellular energy homeostasis activates key sensor proteins and signaling pathways that govern metabolic processes.

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the cellular AMP/ATP or ADP/ATP ratio. Multiple studies have shown that this compound treatment leads to the activation and phosphorylation of AMPK (p-AMPK). medchemexpress.commedchemexpress.comchemondis.comhycultec.de This activation is a direct consequence of the mitochondrial dysfunction induced by the compound. nih.gov For example, in free fatty acid-treated HepG2 cells, atractyloside was shown to increase the protein level of AMPKα. nih.govnih.gov The activation of the AMPK pathway is a central node through which atractyloside exerts its broader effects on cellular metabolism.

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is suppressed under conditions of low cellular energy. The AMPK and mTORC1 pathways are often inversely regulated; activation of AMPK typically leads to the inhibition of mTORC1. Research demonstrates that this compound inhibits mTOR activity. medchemexpress.commedchemexpress.comchemondis.comhycultec.de In mouse models of liver steatosis, treatment with the compound resulted in a decrease in the phosphorylation of mTOR (p-mTOR) and a reduced p-mTOR/mTOR ratio. medchemexpress.comchemicalbook.com This inhibitory effect on mTORC1 signaling is a key mechanism downstream of AMPK activation, contributing to the compound's effects on autophagy and lipid metabolism. nih.gov

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It is a critical mechanism for maintaining cellular homeostasis, especially in response to nutrient starvation or organelle damage. This compound is a known activator of autophagy. medchemexpress.commedchemexpress.comchemondis.comhycultec.de This activation is mediated through the ANT-AMPK-mTORC1 signaling axis. medchemexpress.comchemicalbook.com

In models of non-alcoholic fatty liver disease (NAFLD), atractyloside has shown potential to alleviate lipid accumulation. Specifically, in HepG2 cells with induced steatosis, low concentrations of atractyloside (2.5–7.5 μM) were found to activate autophagy, which accelerated the degradation of triglycerides. medchemexpress.commedchemexpress.com Further investigation revealed that atractyloside treatment increased the expression of the autophagy-related protein LC3B and promoted autophagic flux. nih.govnih.gov The study identified 7.5 μM as the ideal concentration for mitigating steatosis in this cellular model, linking the effect to the activation of the AMPK/mTOR pathway. nih.govnih.gov

Table 2: Effects of this compound on Hepatocellular Steatosis Models (HepG2 cells)

| Concentration | Duration | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| 2.5-7.5 µM | 24 hours | Activated autophagy; accelerated degradation of triglycerides (TGs) | Not Specified | medchemexpress.commedchemexpress.com |

| 7.5 µM | 24 hours | Increased protein level of AMPKα; decreased p-mTOR/mTOR ratio; increased LC3B levels; accelerated lipid degradation | Activation of autophagy via the AMPK/mTOR pathway induced by an increased ADP/ATP ratio | nih.gov |

Effects on Glucose and Pyruvate (B1213749) Metabolism

Atractyloside significantly influences cellular energy metabolism by altering the utilization of glucose and pyruvate. In studies using rat diaphragm muscle, the presence of 1.2 mM atractyloside was found to decrease oxygen uptake when incubated with 5.6 mM glucose. amegroups.cnnih.gov This was accompanied by a reduction in glycogen (B147801) synthesis and carbon dioxide production. amegroups.cnnih.gov Conversely, lactate (B86563) formation from glucose was observed to increase, while the formation of phosphoglycerate was diminished fivefold. amegroups.cnnih.gov These findings suggest that atractyloside prompts a shift towards anaerobic-like conditions within the tissue. amegroups.cn

When pyruvate is the substrate, atractyloside also leads to a decrease in oxygen uptake. amegroups.cnnih.gov It is proposed that atractyloside induces a rise in the intracellular concentration of pyruvate and a deficiency in ATP. amegroups.cn This state consequently stimulates glycolysis and pyruvate dismutation as the cell attempts to compensate for the reduced mitochondrial ATP production. amegroups.cn Further research on Ehrlich ascites tumor cells showed that atractyloside treatment led to increased glucose consumption and lactate production, with a lactate to glucose ratio of 1.9 after 24 hours. researchgate.net In precision-cut pig kidney and liver slices, atractyloside at concentrations of 500 µM or greater significantly inhibited pyruvate-stimulated gluconeogenesis. biorxiv.org This inhibition of glucose production from non-carbohydrate precursors further underscores its impact on central carbon metabolism. biorxiv.org

Table 1: Effects of Atractyloside on Glucose and Pyruvate Metabolism in Rat Diaphragm Muscle

| Parameter | Substrate | Effect of Atractyloside | Reference |

| Oxygen Uptake | Glucose (5.6mM) | Decreased | amegroups.cnnih.gov |

| Glycogen Synthesis | Glucose (5.6mM) | Decreased | amegroups.cnnih.gov |

| Carbon Dioxide Production | Glucose (5.6mM) | Decreased | amegroups.cnnih.gov |

| Lactate Formation | Glucose (5.6mM) | Increased | amegroups.cnnih.gov |

| Phosphoglycerate Formation | Glucose (5.6mM) | Diminished fivefold | amegroups.cnnih.gov |

| Oxygen Uptake | Pyruvate | Decreased | amegroups.cnnih.gov |

Alterations in Cellular Lipid Profiles (e.g., Phospholipids (B1166683), Triglycerides)

Atractyloside has been shown to induce tissue-specific alterations in cellular lipid profiles. In studies utilizing precision-cut pig kidney slices, atractyloside caused a significant, concentration-dependent reduction in both total and individual phospholipid levels. biorxiv.org However, in liver slices, the same study observed a slight but not statistically significant increase in total and individual phospholipids following exposure to atractyloside. biorxiv.org In contrast, triglyceride levels were not affected by atractyloside in either kidney or liver slices. biorxiv.org

In a different model using steatosis HepG2 cells treated with free fatty acids, low concentrations (2.5, 5, and 7.5 µM) of atractyloside were found to accelerate the degradation of triglycerides. medchemexpress.com This effect is linked to the activation of autophagy, a cellular process for degrading and recycling cellular components. medchemexpress.com

Table 2: Effect of Atractyloside on Lipid Profiles in Kidney and Liver Slices

| Tissue | Lipid Component | Effect of Atractyloside | Reference |

| Kidney Slices | Total Phospholipids | Significantly Reduced (Concentration-dependent) | biorxiv.org |

| Kidney Slices | Individual Phospholipids | Significantly Reduced (Concentration-dependent) | biorxiv.org |

| Kidney Slices | Triglycerides | Not Affected | biorxiv.org |

| Liver Slices | Total Phospholipids | Slight, Non-significant Increase | biorxiv.org |

| Liver Slices | Individual Phospholipids | Slight, Non-significant Increase | biorxiv.org |

| Liver Slices | Triglycerides | Not Affected | biorxiv.org |

Modulation of Cellular Signaling Cascades

Transcription Factor Activation (e.g., AP-2, IRF3)

Atractyloside can modulate cellular signaling pathways by influencing the activation of key transcription factors. Research has demonstrated that a form of atractyloside, Atractyloside A, can increase the phosphorylation of Interferon Regulatory Factor 3 (IRF3). nih.gov Phosphorylation is a critical step in the activation of IRF3, which then translocates to the nucleus to regulate the transcription of target genes, including type I interferons. nih.govnih.gov

The activation of Activator Protein-2 (AP-2), another important transcription factor, can be indirectly influenced by compounds that affect mitochondrial function. In a study on ceramide-induced gene expression, the inhibition of the mitochondrial megachannel by carboxyatractyloside (B560681), a compound structurally and functionally related to atractyloside, was shown to prevent the activation of AP-2. frontiersin.org This suggests that mitochondrial integrity, which is disrupted by atractyloside, is a prerequisite for the activation of AP-2 in certain signaling cascades. frontiersin.org

Oxidative Stress Response and ROS Generation

Atractyloside is known to induce the generation of reactive oxygen species (ROS) in the respiratory chain as a consequence of its inhibition of the mitochondrial ADP/ATP carrier. This inhibition of mitochondrial ATP synthesis can lead to conditions of increased oxidative stress. Studies using precision-cut liver slices showed that atractyloside at concentrations of 200 µM or higher caused a significant increase in lipid peroxidation, a marker of oxidative damage. biorxiv.org

However, the manifestation of oxidative damage can be cell-type and context-dependent. In experiments with cultured human retinal pigment epithelial (RPE) cells, treatment with atractyloside alone did not lead to an increase in malondialdehyde (MDA)-protein adducts or 8-hydroxydeoxyguanosine (8-OHdG) formation, which are markers for oxidative damage to proteins and DNA, respectively. This indicates that while atractyloside induces ROS production, the subsequent cellular damage may be mitigated by cellular antioxidant systems or vary between different experimental models.

Impact on Cellular Proliferation and Differentiation

Atractyloside has demonstrated significant effects on cellular proliferation. In cultured Ehrlich ascites tumor cells, a 3 mM concentration of atractyloside inhibited cell growth by 70% over 24 hours and was found to retard the progression of the cell cycle. researchgate.net Similarly, atractyloside has been shown to inhibit the proliferation of gefitinib-resistant non-small-cell lung cancer (NSCLC) cells. Further studies revealed that it can suppress the proliferation of H1975 NSCLC cells when used in combination with TKI-inhibitors like gefitinib (B1684475) and erlotinib.

In the context of colon cancer, atractyloside has been found to inhibit the migration of colon cancer cells, a key process in tumor metastasis. The mechanism of its anti-proliferative effects appears to involve the modulation of mitochondrial function. In SH-SY5Y cells, anti-proliferative agents, including atractyloside, cause the release of the protein parkin from the mitochondria. This event is linked to changes in mitochondrial biogenesis, suggesting that parkin's role may shift from regulating mitochondrial biogenesis in proliferating cells to other functions in differentiated or quiescent cells.

Table 3: Effects of Atractyloside on Cellular Proliferation

| Cell Type | Effect | Mechanism/Observation | Reference |

| Ehrlich Ascites Tumor Cells | Inhibited cell growth by 70% | Retarded cell cycle progression | researchgate.net |

| Gefitinib-Resistant NSCLC (H1975) | Inhibited proliferation | Synergistic effect with gefitinib and erlotinib | |

| Colon Cancer Cells | Inhibited cell migration | --- | |

| SH-SY5Y Cells | Release of parkin from mitochondria | Linked to changes in mitochondrial biogenesis |

Effects on Macrophage Polarization

Atractyloside A has been identified as a modulator of macrophage polarization. nih.gov Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory and tissue-reparative M2 phenotype. In both in vitro and in vivo studies related to influenza B virus infection, Atractyloside A treatment was shown to significantly reduce the proportion of M1-type macrophages while increasing the proportion of M2-type macrophages. nih.govfrontiersin.org This shift from an M1 to an M2 phenotype suggests that atractyloside can regulate immune responses by promoting an anti-inflammatory and tissue-repairing macrophage profile. nih.gov

Cytoskeletal and Morphological Changes (e.g., Tubulin Network, Mitochondrial Morphology)

This compound induces significant alterations to both the cytoskeleton and mitochondrial ultrastructure. In vitro studies have demonstrated that these changes are key components of the compound's cellular effects, impacting cell integrity, morphology, and function.

Tubulin Network Disruption

The microtubule cytoskeleton is crucial for maintaining cell shape, motility, and division. Research indicates that atractyloside can disrupt this network. researchgate.net In studies using colon cancer cells (RKO and HCT116), treatment with atractyloside resulted in notable changes to the microtubule cytoskeleton. nih.govamegroups.org Immunofluorescence staining of α-tubulin revealed that as the concentration of atractyloside increased, the microtubule networks became sparse and disordered compared to control cells. nih.govamegroups.orgamegroups.cn This disruption of the tubulin network is linked to changes in the movement and morphology of cancer cells. nih.govamegroups.org The disorganization of the cytoskeleton is a significant finding, as ATP depletion, a known consequence of atractyloside's inhibition of mitochondrial ATP synthesis, profoundly affects the structure and function of cytoskeletal components like F-actin filaments, leading to their fragmentation. frontiersin.orgfrontiersin.org

Table 1: Effects of Atractyloside on the Tubulin Network in Colon Cancer Cells

| Cell Line | Atractyloside Concentration | Observed Effect on Microtubule Cytoskeleton | Reference |

| RKO | 25 µM | Became sparse and disordered | nih.gov |

| RKO | 50 µM | Became sparse and disordered; obvious cell damage | nih.gov |

| HCT116 | 25 µM | Became sparse and disordered | nih.gov |

| HCT116 | 50 µM | Became sparse and disordered; obvious cell damage | nih.gov |

Mitochondrial Morphology Alterations

Atractyloside is well-known for inducing the mitochondrial permeability transition (MPT), which leads to profound changes in mitochondrial morphology. jneurosci.org One of the most prominent effects is mitochondrial swelling. researchgate.net In isolated rat liver mitochondria, atractyloside has been shown to induce significant swelling, an effect that can be monitored by changes in light absorbance. researchgate.net This swelling is associated with the release of apoptogenic factors from the mitochondria. researchgate.net

Electron microscopy studies have further detailed these morphological changes. For instance, while not directly induced by atractyloside in this specific study, research on mitochondrial morphology has shown that the state of the adenine nucleotide translocator (ANT), which atractyloside inhibits, influences mitochondrial conformation. mdpi.com The inhibition of ANT by atractyloside locks the transporter in a specific conformation, which is linked to changes in the mitochondrial matrix and intermembrane space. mdpi.com Atractyloside is known to derange mitochondrial morphology, a key event in its induction of apoptosis at low doses in vitro. researchgate.net The compound's ability to trigger massive swelling in isolated mitochondria has been confirmed in multiple experimental settings. nih.gov

Table 2: Atractyloside-Induced Mitochondrial Morphological Changes

| System | Atractyloside Concentration | Observed Morphological Change | Reference |

| Isolated Rat Liver Mitochondria | 100 µM | Induction of mitochondrial swelling | researchgate.net |

| General In Vitro Studies | Low doses | Deranged mitochondrial morphology | researchgate.net |

| Isolated Mitochondria | Not specified | Massive swelling | nih.gov |

Research Methodologies and Analytical Approaches for Atractyloside Studies

Isolation and Purification Techniques

The initial step in studying atractyloside (B1665827) potassium salt often involves its extraction and purification from plant materials, most notably from species of the Asteraceae family such as Atractylis gummifera, Xanthium strumarium, and Callilepis laureola. nih.govoup.comresearchgate.net

Extraction Methods from Plant Matrices

The extraction of atractyloside from plant tissues, typically the roots or seeds, is the primary step for its isolation. Various solvent-based methods have been employed to efficiently extract this compound.

One common approach involves the homogenization of the plant material, such as the roots of Atractylis gummifera, in a solvent like 98% ethanol. The mixture is then subjected to extraction for a period, which can range up to three hours, at varying temperatures. Following extraction, the homogenate is filtered, and the resulting filtrate is evaporated to yield a crude extract. Another documented method for extracting atractyloside from Xanthium strumarium seeds involves heating the powdered seeds with purified water in a process known as heated-reflux. This is typically repeated to maximize the yield of the extract, which is then filtered and concentrated under reduced pressure.

Solid-phase extraction (SPE) is another refined technique used for the extraction and cleanup of atractyloside from complex samples, including biological fluids and plant extracts. nih.govresearchgate.net This method often utilizes cartridges containing a solid adsorbent, such as the Oasis HLB, which is a hydrophilic-lipophilic balanced polymer. The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target compound. For instance, a revised SPE method for atractyloside and its analogue, carboxyatractyloside (B560681), involved conditioning the cartridge with methanol (B129727) and deionized water, followed by an extraction buffer. The sample, after pre-treatment with acetonitrile (B52724) and centrifugation, was loaded onto the cartridge. This technique has proven effective for preparing samples for subsequent analysis by liquid chromatography. oup.com

Chromatographic Separation (e.g., Thin-Layer Chromatography, High-Speed Counter-Current Chromatography, Column Chromatography)

Following initial extraction, various chromatographic techniques are employed to separate atractyloside potassium salt from other co-extracted compounds.

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid method used for the separation and preliminary identification of atractyloside. In this technique, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a plate. The extract is spotted onto the plate, which is then developed in a chamber containing a suitable solvent system. For atractyloside, a common mobile phase consists of a mixture of chloroform, methanol, and water. After development, the separated compounds can be visualized. For atractyloside and related compounds, spraying the plate with a 0.5% vanillin (B372448) solution in 50% phosphoric acid is a method used for visualization. The purity of fractions during purification can also be assessed using TLC by observing the presence of single or multiple spots.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the analyte. This makes it a valuable tool for the preparative separation of natural products. Atractyloside is listed as a compound that can be separated using HSCCC. made-in-china.comanalyticalgroup.net The technique relies on partitioning the components of a mixture between two immiscible liquid phases. While specific, detailed protocols for the HSCCC separation of this compound are not extensively documented in readily available literature, the general principle involves selecting a suitable two-phase solvent system where the target compound has an optimal partition coefficient. The instrument, which can be a production-scale model like the HSCCC TSS-M10, is then operated at a specific revolution speed and flow rate to achieve separation. made-in-china.com

Column Chromatography: Column chromatography is a fundamental purification technique widely used in the isolation of natural products, including atractyloside. wikipedia.orgyoutube.com In this method, a glass column is packed with a stationary phase, most commonly silica gel or alumina. wikipedia.orgyoutube.comscitechnol.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. wikipedia.orgyoutube.com Separation occurs as different compounds in the extract move through the column at different rates based on their affinity for the stationary and mobile phases. For polar compounds like glycosides, a polar stationary phase (normal-phase chromatography) is often used. The selection of the mobile phase is critical and is often guided by preliminary TLC analysis to achieve effective separation. wikipedia.org Fractions are collected as the mobile phase elutes from the column and are analyzed for the presence and purity of the desired compound. For instance, DEAE-Cellulose has been used as a stationary phase in the column chromatographic purification of atractyloside derivatives.

Purity Assessment Methodologies

The assessment of purity is a critical step to ensure that the isolated this compound is free from contaminants and suitable for use as a reference standard or for further scientific investigation.

The purity of atractyloside is commonly determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, where a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. albtechnology.com Commercial reference standards of atractyloside often state a purity of ≥98% as determined by HPLC. albtechnology.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for both structural elucidation and purity assessment. By analyzing the NMR spectrum, the presence of impurities can be detected. Commercial suppliers of this compound reference standards often provide certification of purity based on both HPLC and NMR data. albtechnology.com

Thin-Layer Chromatography, as mentioned earlier, can also serve as a qualitative assessment of purity. A single, well-defined spot after development and visualization suggests a high level of purity, whereas the presence of multiple spots indicates the presence of impurities. The purity of isolated atractyloside has been reported to be around 98-99% based on binding studies on mitochondrial membranes after a multi-step purification process involving TLC.

Quantification and Detection Assays

Accurate and sensitive analytical methods are essential for the quantification and detection of this compound in various matrices, from plant extracts to biological samples in toxicological studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of atractyloside. It offers high resolution, sensitivity, and reproducibility. Various HPLC methods have been developed for the determination of atractyloside and its related compound, carboxyatractyloside.

One method utilized an Agilent ZORBAX SB-phenyl column with a gradient elution of acetonitrile and a sodium phosphate (B84403) buffer at a specific pH and temperature. The detection was carried out using a UV detector at 203 nm. Another approach employed an XTerra® phenyl column with a mobile phase composed of acetonitrile (containing 10% isopropyl alcohol) and an ammonium (B1175870) acetate (B1210297) buffer. oup.comoup.com The inclusion of isopropanol (B130326) in the mobile phase was found to improve peak shape and resolution. oup.comoup.com

HPLC-Mass Spectrometry (MS) and Tandem MS (MS/MS)

The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) provides a highly specific and sensitive method for the unequivocal identification and quantification of atractyloside, even at very low concentrations. nih.govresearchgate.net

A validated method for quantifying atractyloside and carboxyatractyloside in blood and urine utilizes HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS). nih.govoup.comoup.com This method involves solid-phase extraction for sample preparation, followed by chromatographic separation on an XTerra® phenyl column. oup.comoup.com The mass spectrometric detection is performed using a quadrupole-orbitrap high-resolution detector with heated electrospray ionization in the negative ion mode. oup.com This approach allows for the monitoring of specific precursor and product ions, ensuring high specificity. For example, in one study, the transition of m/z 725.3 → 645.4 was monitored for atractyloside. researchgate.net The method was validated according to forensic toxicology standards, demonstrating good precision and accuracy with a limit of quantification as low as 0.17 µg/L for atractyloside in whole blood. nih.govoup.com

The table below summarizes the parameters of a validated HPLC-HRMS/MS method for the quantification of Atractyloside (ATR) and Carboxyatractyloside (CATR). oup.comoup.com

| Parameter | Value/Description |

| Chromatographic System | |

| HPLC System | Ultimate® 3000 |

| Column | XTerra® phenyl (150 mm x 2.1 mm, 3.5 µm) |

| Column Temperature | +50°C |

| Mobile Phase A | Acetonitrile (10% isopropyl alcohol) |

| Mobile Phase B | 5 mM ammonium acetate buffer (pH 4.5) |

| Flow Rate | 250 µL/min |

| Injection Volume | 10 µL |

| Run Time | 12.5 min |

| Mass Spectrometry System | |

| Detector | Quadrupole-Orbitrap High-Resolution Detector |

| Ionization Mode | Heated Electrospray (Negative Ion Mode) |

| Retention Times | |

| Atractyloside (ATR) | 4.51 min |

| Carboxyatractyloside (CATR) | 4.66 min |

| Internal Standard (oxazepam-d5) | 5.06 min |

The development and validation of such robust analytical methods are indispensable for advancing research on this compound, from phytochemical studies to clinical and forensic toxicology.

HPLC-High Resolution Mass Spectrometry (HRMS/MS)

High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has emerged as a definitive method for the screening and quantification of atractyloside (ATR) and its close derivative, carboxyatractyloside (CATR). researchgate.netoup.com This approach offers high sensitivity, specificity, and speed, making it suitable for complex biological samples like blood and urine. oup.comoup.com

A validated method for quantifying ATR and CATR in whole blood utilizes solid-phase extraction for sample clean-up followed by HPLC-HRMS/MS analysis. oup.comnih.gov Detection is typically performed with a quadrupole-orbitrap high-resolution detector, operating in negative ion mode via heated electrospray ionization (HESI). oup.comresearchgate.net This setup allows for the simultaneous monitoring of precursor ions and their specific product ions, confirming the identity of the toxins with high confidence. oup.com The method has been successfully applied in forensic cases, providing the first reported concentrations of ATR and CATR in human blood and urine after poisoning. researchgate.netoup.comnih.gov

Table 1: Example Parameters for HPLC-HRMS/MS Analysis of Atractyloside

| Parameter | Specification | Source(s) |

| Instrumentation | High-Performance Liquid Chromatography system coupled to a Quadrupole-Orbitrap High-Resolution Mass Spectrometer (Q Exactive™) | oup.comresearchgate.net |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode | oup.comresearchgate.net |

| Column | XTerra® Phenyl (150 mm length, 2.1 mm internal diameter, 3.5 µm particle size) | researchgate.net |

| Mobile Phase | Gradient mobile phase of acetonitrile (containing 10% isopropyl alcohol) and 5 mM ammonium acetate buffer (pH 4.5) | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) and targeted MS/MS | oup.com |

| Quantification Limit (ATR) | 0.17 µg/L (in whole blood) | oup.comnih.gov |

| Quantification Limit (CATR) | 0.15 µg/L (in whole blood) | oup.comnih.gov |

Fluorescence Detection

HPLC with fluorescence detection provides an alternative, highly sensitive method for atractyloside analysis. ukzn.ac.za This technique requires a chemical derivatization step to render the non-fluorescent atractyloside molecule detectable. A common derivatizing agent is 9-anthryldiazomethane (B78999) (ADAM), which reacts with the carboxylic acid groups of atractyloside to form a fluorescent ester. ukzn.ac.zaukzn.ac.za

The development of this method involved optimizing the derivatization process and the subsequent sample clean-up, which may employ hexane, methanolic hydrochloric acid, and silica minicolumns. ukzn.ac.zaukzn.ac.za The resulting fluorescent derivative can be separated using a reverse-phase HPLC column and detected with high sensitivity. ukzn.ac.za This approach has achieved detection limits in the picogram range, enabling the measurement of trace amounts of atractyloside in samples like tuber tissue and urine. ukzn.ac.zaukzn.ac.za

Table 2: HPLC-Fluorescence Detection Method for Atractyloside

| Parameter | Specification | Source(s) |

| Derivatizing Agent | 9-anthryldiazomethane (ADAM) | ukzn.ac.zaukzn.ac.za |

| HPLC Column | NovaPak reverse phase column (3.9 x 150 mm) | ukzn.ac.zaukzn.ac.za |

| Detection | Fluorescence | ukzn.ac.za |

| Excitation Wavelength | 365 nm | ukzn.ac.zaukzn.ac.za |

| Emission Wavelength | 425 nm | ukzn.ac.zaukzn.ac.za |

| Detection Limit | 0.001 ng | ukzn.ac.zaukzn.ac.za |

| Mean Recovery | 89% | ukzn.ac.zaukzn.ac.za |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of atractyloside. researchgate.netresearchgate.net GC-MS separates volatile and semi-volatile compounds in the gas phase before detecting them with a mass spectrometer. thermofisher.com For non-volatile compounds like atractyloside, the analysis requires prerequisite steps of hydrolysis and derivatization to increase their volatility. researchgate.net

This method has been successfully applied to determine atractyloside levels in plant materials, such as Xanthium strumarium seeds, and in serum samples for kinetic studies. researchgate.net The process involves extraction, hydrolysis of the glycosidic bond, and derivatization of the resulting aglycone before injection into the GC-MS system. researchgate.net GC-MS offers robust and reliable quantification for both clinical and forensic applications. researchgate.net

Immunoassays (e.g., ELISA)

Immunoassays, such as the competitive Enzyme-Linked Immunosorbent Assay (ELISA), offer a different approach for the detection of atractyloside. ukzn.ac.zaresearchgate.net These methods are based on the specific binding of an antibody to the target molecule (the antigen). ukzn.ac.za The development of an ELISA for atractyloside required the production of specific antibodies, which was achieved by conjugating atractyloside to a carrier protein, such as bovine serum albumin (BSA) or a bacterial carrier, to make it immunogenic. ukzn.ac.zaukzn.ac.za

In a competitive ELISA format, a known amount of an atractyloside-protein conjugate is coated onto a microplate well. ukzn.ac.za The sample containing an unknown amount of free atractyloside is then added along with a limited amount of primary antibody. ukzn.ac.zaukzn.ac.za The free atractyloside in the sample competes with the coated conjugate for binding to the antibody. After washing, a secondary antibody linked to an enzyme is added to detect the bound primary antibody, and a substrate is used to generate a measurable signal. ukzn.ac.za This method has a detection limit of around 10 ng and has been used to detect atractyloside in the urine and serum of dosed rats. ukzn.ac.za

Spectroscopic Methods (e.g., NMR, IR)

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and identification of atractyloside. nih.govlabmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity of atoms and their spatial relationships. labmanager.commoorparkcollege.edu In atractyloside research, NMR has been crucial for confirming the molecular structure and for investigating interactions with its protein target. nih.govsioc.ac.cn For instance, NMR spectroscopy was used to confirm that the additional carboxylate group of carboxyatractyloside (a more potent analog) interacts with the sixth alpha helix of the mitochondrial ADP/ATP carrier protein. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. labmanager.commoorparkcollege.edu This technique provides a molecular "fingerprint" that can be used to confirm the identity of atractyloside by matching its spectrum to that of a known standard. labmanager.com

Biochemical and Biophysical Studies on Atractyloside-Protein Interactions

Understanding the interaction between atractyloside and its primary biological target, the mitochondrial Adenine (B156593) Nucleotide Translocator (ANT) or ADP/ATP Carrier (AAC), is central to elucidating its mechanism of action. frontiersin.orgresearchgate.net

Binding Affinity Determinations

Atractyloside is known to be a high-affinity, specific inhibitor of the mitochondrial ADP/ATP carrier. frontiersin.orgportlandpress.comfrontiersin.org The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of this interaction. Various biochemical and biophysical methods have been employed to determine these values.

Studies using radiolabeled atractyloside (e.g., ³⁵S-atractyloside) have demonstrated that isolated inner mitochondrial membranes possess a small number of high-affinity binding sites for the toxin. exlibrisgroup.com The binding affinity is potent, with half-saturation occurring at nanomolar concentrations. exlibrisgroup.comwikipedia.org It was found that the presence of adenosine (B11128) diphosphate (B83284) (ADP) can decrease the binding affinity of atractyloside, suggesting a competitive or allosteric interaction at the carrier protein. exlibrisgroup.com In contrast, carboxyatractyloside (CATR), a more potent analog, binds to the human recombinant ADP/ATP carrier 2 (AAC2) with an even higher affinity. nih.gov Single-molecule force spectroscopy and NMR have also been used to probe the interactions of both atractyloside and carboxyatractyloside with the yeast mitochondrial ADP/ATP carrier, revealing how each inhibitor distinctively affects the mechanical and kinetic properties of the protein's transmembrane helices. nih.gov

Table 3: Reported Binding Affinities for Atractyloside and Related Compounds

| Ligand | Protein Target | Method/Parameter | Reported Affinity | Source(s) |

| Atractyloside | Inner Mitochondrial Membrane | Half-saturation (Kd) | 0.014 µM (14 nM) | exlibrisgroup.com |

| Atractyloside | Mitochondrial ADP/ATP Carrier | Dissociation Constant (Kd) | In the nanomolar range | wikipedia.org |

| Carboxyatractyloside (Gummiferin) | Rat Liver Mitochondria | Dissociation Constant (Kd) | ~15 nM (for high-affinity sites) | core.ac.uk |

| Carboxyatractyloside | Mitochondrial ADP/ATP Carrier | Dissociation Constant (Kd) | 5-12 nM | acs.org |

| Carboxyatractyloside | Human Recombinant AAC2 | Inhibition Constant (Ki) | 4 nM | nih.gov |

| Carboxyatractyloside | DPC-reconstituted yAAC3 | Dissociation Constant (Kd) | ~15 µM | sioc.ac.cn |

| Bongkrekic Acid | Human Recombinant AAC2 | Inhibition Constant (Ki) | 2.0 µM | nih.gov |

Oxygen Consumption Rate Measurements in Isolated Mitochondria

Cellular and Tissue-Based Research Models

To understand the effects of atractyloside in a more physiological context, researchers employ various cellular and tissue-based models. These models bridge the gap between biochemical assays and in vivo studies.

Isolated mitochondria are a primary tool for studying the direct effects of atractyloside on mitochondrial function, independent of other cellular processes. nih.gov This model allows for precise control of the experimental conditions and direct measurement of parameters like oxygen consumption, membrane potential, and ATP synthesis. nih.govnih.gov Research using isolated mitochondria from rat heart and kidney has been instrumental in confirming that atractyloside is a powerful and specific inhibitor of the mitochondrial ADP/ATP carrier. abmole.comselleck.co.jpselleckchem.comselleck.co.jpmedchemexpress.com

Cultured cell lines provide a valuable system for investigating the cellular responses to atractyloside.

HepG2 (Human Liver Cancer Cell Line): Studies have shown that atractyloside can inhibit the viability of HepG2 cells at concentrations of 10 and 20 μM. medchemexpress.commedchemexpress.com It has also been observed that at lower concentrations (2.5-7.5 μM), atractyloside can activate autophagy to accelerate the degradation of triglycerides in a steatosis model of HepG2 cells. medchemexpress.commedchemexpress.com

A549 (Human Lung Carcinoma Cell Line): Research indicates that this compound can inhibit the proliferation of gefitinib-resistant non-small-cell lung cancer cells (A549) at concentrations of 1-5 µM after 48 hours of treatment. medchemexpress.commedchemexpress.com Furthermore, a separate study demonstrated that a combination therapy involving a derivative of curcumin (B1669340) and cisplatin (B142131) showed efficacy against A549 cells. medchemexpress.com

MDCK (Madin-Darby Canine Kidney Cell Line): In contrast to its effects on other cell lines, MDCK cells were found to be unaffected by atractyloside at concentrations up to 1 mM. medchemexpress.cn This suggests a degree of cell-type specificity in the toxicity of atractyloside.

RPE (Retinal Pigment Epithelial) Cells: While specific studies on the direct effects of atractyloside on RPE cells are not detailed in the provided results, the general understanding of its mitochondrial toxicity would suggest potential for adverse effects in these high-energy-demand cells.

Keratinocytes: Studies on human keratinocytes have shown that exposure to certain heavy metals can induce apoptosis through mitochondrial oxidative stress, a pathway that can be influenced by compounds like atractyloside that affect mitochondrial function. mdpi.com However, a study on a specific plant extract, Dendrobium kentrophyllum, found it to be non-cytotoxic to human keratinocytes, highlighting the variability of natural compounds. researchgate.net

Precision-cut tissue slices offer a more complex ex vivo model that preserves the tissue architecture and cell-cell interactions.

Liver: In precision-cut liver slices from both pigs and rats, atractyloside has been shown to cause a significant increase in lipid peroxidation at concentrations of 0.5 mM and higher. nih.govucl.ac.uk It also leads to a marked depletion of reduced glutathione (B108866) (GSH) and cellular ATP at concentrations of 0.2 mM and above. nih.govucl.ac.uk Furthermore, a significant leakage of lactate (B86563) dehydrogenase (LDH) was observed in liver slices from both species. nih.gov

Kidney: Precision-cut kidney slices from pigs and rats also exhibit significant ATP depletion at atractyloside concentrations of 0.2 mM and higher. nih.govucl.ac.uk These slices show a marked leakage of both LDH and alkaline phosphatase (ALP) at all tested concentrations. nih.gov However, unlike liver slices, a significant increase in lipid peroxidation was not observed in kidney slices. nih.gov Pyruvate-stimulated gluconeogenesis was inhibited in both kidney and liver slices. nih.govucl.ac.uk

Diaphragm Muscle: Notably, striated muscle slices from both rats and pigs were not affected by the highest concentrations of atractyloside tested, suggesting a target organ selectivity of its toxicity. nih.gov

Table of Research Findings for this compound

| Methodology/Model | Key Findings | Concentration/Time | Citations |

|---|---|---|---|

| Enzyme Activity | Indirect inhibition of F0F1-ATPase and respiratory chain complexes by limiting ADP substrate. | Not specified | nih.govdroracle.airesearchgate.netresearchgate.net |

| Oxygen Consumption | Inhibition of state 3 respiration in isolated mitochondria. | 53 µM | nih.govdroracle.ai |

| Mitochondrial Swelling | Induction of mitochondrial permeability transition pore opening. | Not specified | mdpi.comapexbt.commdpi.com |

| Isolated Mitochondria | Confirmed as a specific inhibitor of ADP/ATP transport. | Not specified | abmole.comselleck.co.jpselleckchem.comselleck.co.jpmedchemexpress.com |

| HepG2 Cells | Inhibition of cell viability. | 10 and 20 μM | medchemexpress.commedchemexpress.com |

| Activation of autophagy. | 2.5-7.5 µM (24 h) | medchemexpress.commedchemexpress.com | |

| A549 Cells | Inhibition of gefitinib-resistant cell proliferation. | 1-5 µM (48 h) | medchemexpress.commedchemexpress.com |

| MDCK Cells | No effect on cell viability. | ≤ 1 mM | medchemexpress.cn |

| Precision-Cut Liver Slices | Increased lipid peroxidation, depleted GSH and ATP, LDH leakage. | ≥0.2 mM (3 h) | nih.govucl.ac.uk |

| Precision-Cut Kidney Slices | Depleted ATP, LDH and ALP leakage. | ≥0.2 mM (3 h) | nih.govucl.ac.uk |

| Precision-Cut Diaphragm Muscle Slices | No effect. | High concentrations | nih.gov |